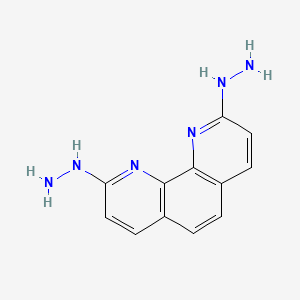
12-(2-Anthryl)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(2-Anthryl)dodecanoic acid is a specialized organic compound that features an anthracene moiety attached to a dodecanoic acid chain. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and aliphatic systems. The presence of the anthracene group imparts specific photophysical and chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Anthryl)dodecanoic acid typically involves the introduction of the anthracene group to the dodecanoic acid chain. One common method is through a Friedel-Crafts acylation reaction, where anthracene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
12-(2-Anthryl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 12-(2-Anthryl)dodecanol or 12-(2-Anthryl)dodecane.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
12-(2-Anthryl)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a probe in fluorescence studies due to its photophysical properties.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid: A saturated fatty acid with a 12-carbon chain, lacking the anthracene group.
Anthracene: A polycyclic aromatic hydrocarbon without the dodecanoic acid chain.
12-Hydroxydodecanoic acid: A hydroxylated derivative of dodecanoic acid.
Uniqueness
12-(2-Anthryl)dodecanoic acid is unique due to the combination of the anthracene and dodecanoic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.
Eigenschaften
| 73693-27-3 | |
Molekularformel |
C26H32O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
12-anthracen-2-yldodecanoic acid |
InChI |
InChI=1S/C26H32O2/c27-26(28)15-9-7-5-3-1-2-4-6-8-12-21-16-17-24-19-22-13-10-11-14-23(22)20-25(24)18-21/h10-11,13-14,16-20H,1-9,12,15H2,(H,27,28) |
InChI-Schlüssel |
BKCMSEAVYRRSQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


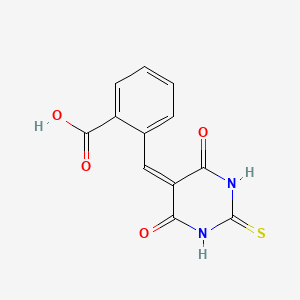
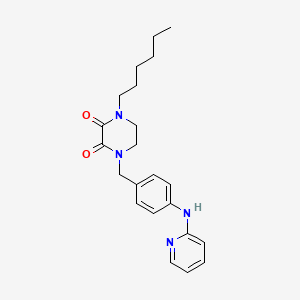
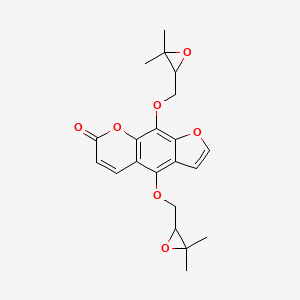
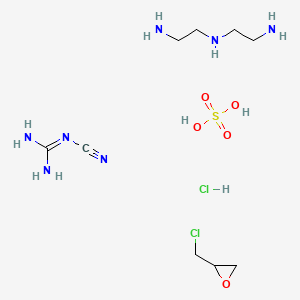
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)

